molecular formula C11H11ClO3 B14533605 Phenyl 5-chloro-5-oxopentanoate CAS No. 62615-85-4

Phenyl 5-chloro-5-oxopentanoate

Cat. No.: B14533605
CAS No.: 62615-85-4
M. Wt: 226.65 g/mol
InChI Key: NICYSXHCDYRJPP-UHFFFAOYSA-N
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Description

Phenyl 5-chloro-5-oxopentanoate (CAS 62615-85-4) is a valuable chemical intermediate in organic and medicinal chemistry research. This compound features a phenyl ester and an acid chloride group, making it a versatile building block for the synthesis of more complex molecules. Its structure, with the molecular formula C 11 H 11 ClO 3 and a molecular weight of 226.656 g/mol, is particularly useful in the design and development of novel active compounds . One of the primary research applications of this compound and its analogs is in the development of receptor antagonists. Specifically, structural analogs, such as chloro-substituted indole derivatives, have been investigated as potent antagonists for the 5-oxo-ETE receptor (OXE-R) . The 5-oxo-ETE pathway is a significant mediator in inflammatory diseases, such as asthma, due to its role as a powerful chemoattractant for eosinophils . Researchers utilize the reactive chloro and ester groups in this compound to link key pharmacophores, creating novel molecules that can inhibit eosinophil migration and potentially reduce inflammatory symptoms . The incorporation of chlorine atoms into lead compounds is a common strategy in medicinal chemistry to modulate properties such as potency, metabolic stability, and membrane permeability . This compound serves as a critical precursor in such synthetic routes, enabling the exploration of new chemical space for pharmaceutical development. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or animal use.

Properties

CAS No.

62615-85-4

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

phenyl 5-chloro-5-oxopentanoate

InChI

InChI=1S/C11H11ClO3/c12-10(13)7-4-8-11(14)15-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2

InChI Key

NICYSXHCDYRJPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CCCC(=O)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The Friedel-Crafts acylation employs AlCl₃ as a Lewis acid to activate acyl chlorides for electrophilic aromatic substitution. In a protocol adapted from the synthesis of 5-(4-methoxyphenyl)-5-oxopentanoic acid methyl ester, methyl 5-chloro-5-oxopentanoate reacts with phenol in 1,1,2,2-tetrachloroethane under nitrogen. The reaction proceeds via:

  • Acyl Chloride Formation : Methyl 5-chloro-5-oxopentanoate is treated with AlCl₃, generating a reactive acylium ion.
  • Electrophilic Attack : Phenol’s aromatic ring undergoes substitution at the para position, forming the phenyl ester.

Key Parameters :

  • Temperature : 0°C to room temperature (RT)
  • Catalyst : AlCl₃ (2.3 equivalents)
  • Solvent : 1,1,2,2-Tetrachloroethane
  • Yield : ~70% (extrapolated from analogous reactions)

Challenges and Optimizations

Phenol’s electron-withdrawing hydroxyl group reduces its reactivity compared to anisole, necessitating extended reaction times (24–48 hours). Catalytic systems using BF₃·Et₂O or ZnCl₂ may improve yields but risk over-acylation.

Direct Esterification via Acid Chloride

Synthesis of 5-Chloro-5-Oxopentanoic Acid

The precursor acid is synthesized via chlorination of levulinic acid (4-oxopentanoic acid) using SOCl₂ or PCl₅. For example:

$$
\text{Levulinic acid} + \text{SOCl}2 \rightarrow \text{5-Chloro-5-oxopentanoic acid chloride} + \text{HCl} + \text{SO}2 \uparrow
$$

This step achieves >90% conversion under reflux conditions (70°C, 4 hours).

Esterification with Phenol

The acid chloride is reacted with phenol in dichloromethane (DCM) using triethylamine (TEA) as a base:

$$
\text{5-Chloro-5-oxopentanoic acid chloride} + \text{Phenol} \xrightarrow{\text{TEA, DCM}} \text{this compound} + \text{HCl}
$$

Optimized Conditions :

  • Molar Ratio : 1:1.2 (acid chloride:phenol)
  • Base : TEA (2.6 equivalents)
  • Yield : 85–90%

Transesterification of Methyl Ester

Methyl Ester Precursor Synthesis

Methyl 5-chloro-5-oxopentanoate is prepared via methanolysis of the acid chloride or via AlCl₃-catalyzed Friedel-Crafts acylation of methane.

Phenol Exchange

Transesterification employs acidic or basic catalysts to displace the methyl group:

$$
\text{Methyl 5-chloro-5-oxopentanoate} + \text{Phenol} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{this compound} + \text{Methanol}
$$

Conditions :

  • Catalyst : H₂SO₄ (0.5 equivalents)
  • Temperature : 100°C
  • Yield : 75–80%

Mixed Anhydride Activation Approach

Anhydride Formation

Adapting methods from 5-(4-fluorophenyl)-5-oxopentanoic acid esterification, the carboxylic acid is activated using pivaloyl chloride and 4-dimethylaminopyridine (DMAP):

$$
\text{5-Chloro-5-oxopentanoic acid} + \text{Pivaloyl chloride} \rightarrow \text{Mixed anhydride intermediate}
$$

Esterification with Phenol

The anhydride reacts with phenol under mild conditions:

$$
\text{Mixed anhydride} + \text{Phenol} \xrightarrow{\text{DMAP}} \text{this compound} + \text{Pivalic acid}
$$

Advantages :

  • Low Temperature : RT
  • Yield : 85–90%

Comparative Analysis of Synthesis Methods

Method Catalyst/Reagent Temperature Yield Scalability
Friedel-Crafts Acylation AlCl₃ 0°C–RT ~70% Moderate
Direct Esterification TEA RT 85–90% High
Transesterification H₂SO₄ 100°C 75–80% Low
Mixed Anhydride DMAP RT 85–90% High

Key Findings :

  • Direct esterification and mixed anhydride methods offer superior yields and scalability.
  • Friedel-Crafts acylation is limited by phenol’s low reactivity.
  • Transesterification requires harsh conditions, risking decomposition of the chloro-ketone group.

Chemical Reactions Analysis

Types of Reactions

Phenyl 5-chloro-5-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-chloro-5-oxopentanoic acid.

    Reduction: Formation of 5-chloro-5-hydroxypentanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Phenyl 5-chloro-5-oxopentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl 5-chloro-5-oxopentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors in biological systems. The chlorine atom can also participate in electrophilic reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 5-chloro-5-oxopentanoate esters, focusing on molecular properties, synthesis, and applications:

Compound Molecular Formula Molecular Weight CAS Number Synthesis Route Key Applications Safety Profile (GHS)
Methyl 5-chloro-5-oxopentanoate C₆H₉ClO₃ 164.59 1501-26-4 Reaction of glutaric acid monomethyl ester with SOCl₂ Intermediate in peptide synthesis ; polymer functionalization H302, H312, H314, H332 (toxic if swallowed, in contact with skin, or inhaled; causes severe skin burns)
Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxopentanoate C₁₃H₁₄ClFO₃ 272.70 951886-22-9 Esterification of substituted phenyl acyl chlorides Pharmaceutical intermediate (e.g., 5-oxo-ETE receptor antagonists) Not explicitly stated; inferred hazards similar to methyl ester
5-(4-Chloro-2-fluorophenyl)-5-oxopentanoic acid C₁₁H₁₀ClFO₃ 244.65 951889-56-8 Friedel-Crafts acylation Anti-inflammatory agent synthesis No direct data; likely corrosive due to carboxylic acid group
Phenyl 5-chloro-5-oxopentanoate (hypothetical) C₁₁H₁₁ClO₃ 226.65 N/A Likely via phenyl esterification of 5-chloro-5-oxopentanoic acid chloride Potential use in polymer crosslinking or drug delivery Expected hazards: Skin/eye irritation, similar to methyl ester

Key Observations:

Structural Influence on Reactivity: Methyl and ethyl esters (e.g., methyl 5-chloro-5-oxopentanoate) are highly reactive toward nucleophiles due to the electron-withdrawing chloro and ketone groups, making them suitable for polymer functionalization . Phenyl esters, with their bulky aromatic group, may exhibit slower hydrolysis rates compared to alkyl esters, enhancing stability in biological or acidic environments .

Applications :

  • Methyl ester : Used in peptide coupling (e.g., TPA-NHCO(CH₂)₃COOLi synthesis ) and biodegradable polymer synthesis .
  • Ethyl aryl derivatives : Serve as precursors for 5-oxo-ETE receptor antagonists, targeting inflammatory diseases like asthma .
  • Phenyl ester (hypothetical): Could act as a UV-stable crosslinker in polymers or a prodrug moiety due to slow ester hydrolysis.

Safety and Handling: Methyl 5-chloro-5-oxopentanoate requires stringent safety measures (gloves, ventilation) due to its corrosive nature . Substituted phenyl analogs (e.g., 5-(4-chloro-2-fluorophenyl)-5-oxopentanoic acid) may pose additional hazards from fluorine or chlorine substituents, necessitating specialized disposal protocols .

Research Findings and Gaps

  • Spectral Characterization: Methyl 5-chloro-5-oxopentanoate has been characterized via ¹H/¹³C NMR and elemental analysis , but analogous data for the phenyl ester are absent.
  • Analytical Methods : Spectrophotometric techniques (e.g., azo dye coupling at 510 nm ) could be adapted for phenyl ester quantification, leveraging its aromatic UV absorbance.
  • aryl ester stability or reactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for synthesizing phenyl 5-chloro-5-oxopentanoate, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via esterification of 5-chloro-5-oxopentanoic acid with phenol derivatives. Key steps include acid activation (e.g., using thionyl chloride or glutaric anhydride as acylating agents) under inert atmospheres (argon/nitrogen) to prevent side reactions . Reaction optimization may involve varying solvents (dichloromethane, hexane), temperatures (room temperature to 60°C), and catalysts (sulfuric acid, aluminum chloride). Post-reaction purification via aqueous sodium bicarbonate washes and distillation improves yield. Monitoring by TLC and GC-MS ensures intermediate stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodology :

  • 1H NMR : Key signals include aromatic protons (δ 7.79 ppm for substituted phenyl groups) and methylene/methyl groups adjacent to carbonyls (δ 2.06–2.82 ppm). Splitting patterns (e.g., triplets for CH₂ groups) confirm connectivity .
  • LC-ESI-MS/GC-EI-MS : Molecular ion peaks (e.g., m/z 314 for methyl esters) and fragmentation patterns validate molecular weight and functional groups. Negative/positive mode comparisons distinguish ionization behavior .
  • IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~600 cm⁻¹) bonds confirm structural integrity.

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

  • Methodology : Cross-validate data using standardized protocols:

  • Ensure identical solvent systems (e.g., CDCl₃ for NMR) and calibration standards.
  • Compare synthetic routes (e.g., esterification vs. Friedel-Crafts acylation) to identify side products influencing physical properties .
  • Use high-purity reagents to minimize contaminants, and report deviations (e.g., polymorphic forms) in supplementary data.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in multicomponent reactions (e.g., Staudinger-3CR)?

  • Methodology : In Staudinger reactions, the β-lactam formation involves ketene intermediates generated from 5-chloro-5-oxopentanoate derivatives. Tributylamine promotes dehydrohalogenation, forming a reactive ketene that undergoes [2+2] cycloaddition with imines. Regioselectivity (trans isomer dominance) is controlled by steric hindrance and electronic effects of the phenyl substituent. Computational studies (DFT) or isotopic labeling (¹³C) can validate transition-state models .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?

  • Methodology : Conduct accelerated stability studies:

  • Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 1–4 weeks.
  • Analyze degradation via HPLC-DAD/LC-MS to identify hydrolyzed products (e.g., 5-chloro-5-oxopentanoic acid) or decarboxylation byproducts.
  • Recommend storage in amber vials under argon at −20°C to suppress hydrolysis and radical-mediated decomposition .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives across cell-based assays?

  • Methodology :

  • Standardize assay conditions: Use isogenic cell lines, matched passage numbers, and controlled incubation times (e.g., 24–48 hrs).
  • Quantify intracellular metabolite levels (e.g., via LC-MS/MS) to assess esterase-mediated hydrolysis rates, which influence apparent potency .
  • Apply statistical rigor (e.g., ANOVA with post-hoc tests) to differentiate biological effects from batch-to-batch variability.

Q. Can this compound serve as a precursor for novel β-lactam antibiotics, and what synthetic modifications enhance activity?

  • Methodology :

  • Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the phenyl ring to enhance β-lactam stability against hydrolysis.
  • Replace the chlorine atom with bioisosteres (e.g., fluorine) to improve pharmacokinetic properties.
  • Evaluate antimicrobial efficacy via MIC assays against Gram-positive/-negative pathogens and β-lactamase-producing strains .

Methodological Frameworks

  • Experimental Design : Use factorial design (e.g., 2³ matrix) to optimize reaction parameters (temperature, solvent, catalyst ratio) and identify interactions affecting yield .
  • Data Validation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions and avoid redundancy .
  • Contradiction Analysis : Leverage systematic reviews and meta-analyses to reconcile conflicting data, emphasizing protocol harmonization and outlier detection .

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